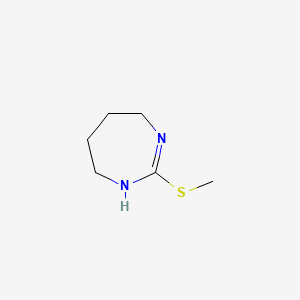
1-Chloro-1,3,3,3-tetrafluoropropene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Chloro-1,3,3,3-tetrafluoropropene typically involves the dehydrochlorination of 1,2-dichloro-2,3,3,3-tetrafluoropropane in the presence of a base . This reaction is carried out in a liquid phase under controlled conditions to ensure high yield and purity of the product . Industrial production methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency .
Analyse Chemischer Reaktionen
1-Chloro-1,3,3,3-tetrafluoropropene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with hydrogen halides, leading to the formation of different halogenated derivatives.
Polymerization: Due to its olefinic nature, it can polymerize under specific conditions to form polymers with unique properties.
Common reagents used in these reactions include bases for dehydrochlorination, hydrogen halides for addition reactions, and catalysts for polymerization . The major products formed from these reactions vary depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Chloro-1,3,3,3-tetrafluoropropene has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various fluorinated compounds and polymers.
Biology: Its low toxicity makes it a candidate for use in biological studies involving halogenated compounds.
Medicine: Research is ongoing to explore its potential use in medical applications, particularly in drug delivery systems.
Industry: It is widely used as a refrigerant in high-temperature heat pumps and centrifugal chillers.
Wirkmechanismus
The mechanism of action of 1-Chloro-1,3,3,3-tetrafluoropropene involves its interaction with molecular targets through halogen bonding and van der Waals forces. These interactions can influence the compound’s reactivity and stability in various chemical environments . The pathways involved in its action are primarily related to its ability to undergo substitution and addition reactions, which are facilitated by the presence of the halogen atoms .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-1,3,3,3-tetrafluoropropene can be compared with other similar compounds such as:
1,1,1,3,3-Pentafluoropropane (R-245fa): Used as a refrigerant with higher global warming potential.
2,2-Dichloro-1,1,1-trifluoroethane (R-123): Another refrigerant with different thermodynamic properties.
1,1,1,2-Tetrafluoroethane (R-134a): Commonly used in automotive air conditioning systems.
The uniqueness of this compound lies in its ultra-low global warming potential and non-flammability, making it a more environmentally friendly option compared to its counterparts .
Eigenschaften
Molekularformel |
C3HClF4 |
|---|---|
Molekulargewicht |
148.48 g/mol |
IUPAC-Name |
1-chloro-1,3,3,3-tetrafluoroprop-1-ene |
InChI |
InChI=1S/C3HClF4/c4-2(5)1-3(6,7)8/h1H |
InChI-Schlüssel |
PNWJILFKWURCIR-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(F)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2,3-dihydro-1-benzofuran-5-yl)ethylidene]hydroxylamine](/img/structure/B8723650.png)


![N-(2-aminoethyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B8723679.png)





![1-[2-(3-Chlorophenyl)-ethyl]piperazine](/img/structure/B8723738.png)


![4-allyl-2-(5-chloro-2H-benzo[1,2,3]triazol-2-yl)-6-Methoxy-phenol](/img/structure/B8723757.png)

